molecular formula C10H11NO2 B3222215 1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid CAS No. 1211594-47-6

1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid

Cat. No.: B3222215
CAS No.: 1211594-47-6
M. Wt: 177.20
InChI Key: JOLHBBPHSNWWQF-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)cyclobutane-1-carboxylic acid is a bicyclic organic compound featuring a cyclobutane ring substituted at the 1-position with a pyridin-4-yl group and a carboxylic acid moiety. Its molecular formula is C${10}$H${11}$NO$_2$ (CAS: 485828-63-5), and it is commercially available from multiple suppliers . The pyridine ring confers basicity and hydrogen-bonding capability, while the cyclobutane ring introduces steric constraints and moderate ring strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) carbocycles. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure.

Properties

IUPAC Name

1-pyridin-4-ylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLHBBPHSNWWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: . These services ensure high purity and consistent quality, which are essential for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The pyridin-4-yl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions involving pyridine-containing molecules.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridin-4-yl group can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the carboxylic acid group can participate in acid-base reactions, further modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane vs. Cyclobutane Analogs

  • 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid: Replacing the cyclobutane with a cyclopropane ring increases ring strain (109° bond angles vs. The smaller ring may reduce steric hindrance but limit conformational flexibility. This analog is listed as a drug impurity or intermediate but lacks detailed pharmacological data .
Property 1-(Pyridin-4-yl)cyclobutane-1-carboxylic acid 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
Ring size Cyclobutane Cyclopropane
Bond angle strain Moderate High
Molecular formula C${10}$H${11}$NO$_2$ C$9$H$9$NO$_2$
Commercial availability Yes Limited (cited as impurity)

Substituent Variations on the Cyclobutane Ring

Aromatic Substitutions:
  • 1-Benzylcyclobutane-1-carboxylic acid (CAS: 114672-02-5):
    Replacing pyridine with a benzyl group eliminates the nitrogen heterocycle, reducing polarity and basicity. The benzyl group may enhance lipophilicity, impacting membrane permeability in drug design .
  • The electron-withdrawing bromo group could modulate electronic properties .
Heterocyclic Substitutions:
  • 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid: The morpholine group replaces pyridine, offering a saturated oxygen-nitrogen heterocycle. This increases solubility in polar solvents and introduces hydrogen-bond acceptor/donor sites .
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID :
    Incorporates a piperidine ring fused to pyridine, adding conformational flexibility and a secondary amine. This structure may enhance binding to biological targets like enzymes or receptors .

Fluorinated Cyclobutane Derivatives

Fluorination is a common strategy to modulate pharmacokinetic properties. Key examples include:

  • 3,3-Difluorocyclobutane-1-carboxylic acid (CAS: EN300-51795636):
    Fluorine atoms reduce basicity and increase metabolic stability. The electronegative substituents also enhance lipophilicity (logP) compared to the parent compound .
  • This compound is priced at $311/100mg, reflecting its synthetic complexity .
Compound Substituent Key Property Price (per 100mg)
This compound Pyridin-4-yl Basicity from pyridine Not listed
3,3-Difluorocyclobutane-1-carboxylic acid 3,3-Difluoro High metabolic stability $279
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid 3-Trifluoromethyl Enhanced lipophilicity $311

Ester and Amide Derivatives

  • 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid : The methyl ester derivative (CAS: N/A) reduces acidity, improving cell membrane penetration. It serves as a prodrug or synthetic intermediate .

Biological Activity

1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H11NO2C_{10}H_{11}NO_2 and a molecular weight of 177.2 g/mol. It features a cyclobutane ring, a pyridine moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H11NO2C_{10}H_{11}NO_2
Molecular Weight177.2 g/mol
Functional GroupsCarboxylic Acid, Pyridine
StructureCyclobutane ring with pyridine substitution

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds.
  • Direct Carboxylation : Involves the introduction of the carboxylic acid group onto the cyclobutane framework.

These synthetic routes allow for the generation of high-purity compounds suitable for biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding with proteins or nucleic acids, influencing their functionality.
  • π–π Stacking Interactions : The aromatic pyridine moiety can participate in π–π stacking interactions, enhancing binding affinity to target molecules.

These interactions modulate the compound's specificity and efficacy in biological pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, showing promise in targeting specific cancer types.

The following table summarizes key findings from recent studies:

Study FocusFindings
Antimicrobial ActivityExhibited activity against Gram-positive bacteria
Anticancer ActivityInhibited proliferation of certain cancer cell lines
Mechanistic StudiesEngaged in hydrogen bonding with target proteins

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of Staphylococcus aureus growth, indicating its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : In vitro assays revealed that this compound could reduce the viability of breast cancer cells by inducing apoptosis. Mechanistic studies suggested that it may activate caspase pathways involved in programmed cell death.
  • Therapeutic Applications : Ongoing research is exploring its role as a potential therapeutic agent in inflammatory diseases due to its ability to modulate immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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